![molecular formula C18H19FN2O2S B2979533 2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448122-74-4](/img/structure/B2979533.png)
2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPE belongs to the class of compounds known as piperidine derivatives, which have been extensively studied for their pharmacological activities.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Research on compounds structurally related to "2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone" emphasizes the importance of hydrogen bonding in stabilizing molecular structures. A study on enaminones, which share a conceptual connection with the compound of interest through the engagement of nitrogen-containing heterocycles and aromatic systems, found that hydrogen bonding plays a critical role in dictating the arrangement and stability of such molecules. This knowledge is pivotal in designing molecules with desired properties for material science applications (Balderson et al., 2007).
Antimicrobial Activity of Novel Schiff Bases
Another study focused on synthesizing novel Schiff bases using components with similar structural motifs to "2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone". These Schiff bases demonstrated significant antimicrobial activity, suggesting potential pharmaceutical applications for related compounds in combating microbial infections (Puthran et al., 2019).
Synthesis and Antibacterial Activity
Further, the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, starting from a ketone similar to the structure of interest, showed promising antibacterial activity. This work highlights the compound's potential utility in the development of new antibacterial agents, which is crucial given the rising antibiotic resistance (Merugu et al., 2010).
Electrochromic Properties of Conducting Polymers
Research into conducting polymers related to "2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone" has unveiled enhanced electrochromic properties through copolymerization. Such studies open avenues for the use of these materials in advanced technological applications, such as in smart windows and electronic displays (Türkarslan et al., 2007).
Crystal Structure and Potential Inhibitors
Investigations into the crystal structure of pyridine derivatives, with close relevance to the compound , have laid the groundwork for understanding their interaction with biological targets. These studies facilitate the identification of potential inhibitors for therapeutic targets, marking a significant stride in pharmaceutical development (Nagaraju et al., 2018).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c19-14-4-6-16(7-5-14)24-13-18(22)21-11-8-15(9-12-21)23-17-3-1-2-10-20-17/h1-7,10,15H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUKOERNLQFJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone |
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